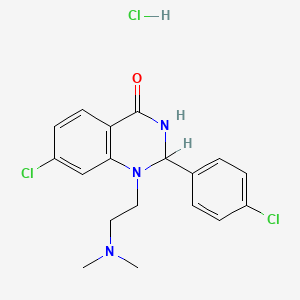![molecular formula C23H27F3O3 B13727395 Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a biphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the trifluoromethyl group through a radical trifluoromethylation reaction . The hydroxy group can be introduced via a hydroxylation reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate
- 2-Propenoic acid, 2-methyl-, 5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]hept-2-yl ester
- 5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]norbornan-2-yl 2-methylprop-2-enoate
Uniqueness
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
分子式 |
C23H27F3O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
methyl 2-[4-(1-hydroxy-3,3-dimethylbutyl)-3-[4-(trifluoromethyl)phenyl]phenyl]propanoate |
InChI |
InChI=1S/C23H27F3O3/c1-14(21(28)29-5)16-8-11-18(20(27)13-22(2,3)4)19(12-16)15-6-9-17(10-7-15)23(24,25)26/h6-12,14,20,27H,13H2,1-5H3 |
InChI 键 |
OIMSINFCTJBCIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)C(CC(C)(C)C)O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















